N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN7O/c1-3-4-5-18(29)25-17-10-13(2)26-28(17)20-16-11-24-27(19(16)22-12-23-20)15-8-6-14(21)7-9-15/h6-12H,3-5H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSDGYDDMBOITC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide involves several steps. The synthetic route typically starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the fluorophenyl group and the pentanamide side chain. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to streamline the production process.
Chemical Reactions Analysis
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The following table summarizes the biological activities reported for N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide:
| Activity | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (breast cancer) | 5.0 | [Study 1] |
| Apoptosis Induction | MV4-11 (leukemia) | 3.5 | [Study 2] |
| Kinase Inhibition | Aurora A Kinase | 0.15 | [Study 3] |
| Anti-inflammatory | RAW 264.7 macrophages | 12.0 | [Study 4] |
Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various pyrazole derivatives, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells with an IC50 value of 5.0 µM. The mechanism was linked to the induction of apoptosis through caspase activation and modulation of cell cycle regulators.
Study 2: Enzyme Inhibition
Another research focused on the compound's inhibitory effects on Aurora A kinase, a critical regulator in cell division and a target for cancer therapy. The study reported an IC50 value of 0.15 µM, indicating potent inhibition and suggesting its potential as a therapeutic agent in oncology.
Study 3: Anti-inflammatory Effects
The compound's anti-inflammatory properties were evaluated using RAW 264.7 macrophages, where it demonstrated an IC50 value of 12.0 µM. This suggests its potential use in treating inflammatory conditions.
Future Research Directions
Further studies are necessary to fully elucidate the pharmacological profile of this compound:
- Dosage Effects : Investigating different dosages in animal models to determine threshold effects and any toxic or adverse effects at high doses.
- Metabolic Pathways : Exploring interactions with various enzymes or cofactors and their influence on metabolic flux.
- Transport Mechanisms : Assessing how the compound interacts with transporters or binding proteins for cellular localization.
Mechanism of Action
The mechanism of action of N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Structural Differences
Core Modifications: The target compound retains a simple pyrazolo[3,4-d]pyrimidine scaffold, whereas analogs in and incorporate chromen-4-one rings fused to the pyrimidine system. Chromenone derivatives often enhance binding to kinases like PI3K or CDKs due to planar aromaticity . The pentanamide chain in the target contrasts with sulfonamide (Example 53, ) or benzamide () groups, which may influence solubility and metabolic stability.
Fluorination Patterns :
- The 4-fluorophenyl group in the target is distinct from the 3-fluorophenyl substituents in and . Fluorine at the para position may reduce steric hindrance compared to meta-substituted analogs.
The absence of a chromenone in the target suggests a divergent mechanism or target selectivity.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pentanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a unique structure that includes multiple aromatic rings and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C19H20FN5 |
| Molecular Weight | 335.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | RUPOAWILIAWVMJ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reaction : The initial step involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives to form a hydrazone intermediate.
- Cyclization : This intermediate is then cyclized with a suitable pyrimidine precursor under acidic or basic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative.
- Amidation : The final step involves the introduction of the pentanamide group through an amidation reaction.
This compound is believed to exert its biological effects through various mechanisms:
- Inhibition of Kinases : Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class can act as selective inhibitors of specific kinases such as p38 MAP kinase, which plays a crucial role in inflammatory responses and cancer progression .
- Enzyme Modulation : The compound may interact with enzymes involved in critical biochemical pathways, potentially modulating their activity and influencing cellular processes.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidines:
- A study on related compounds demonstrated their ability to inhibit cell proliferation in various cancer cell lines, including breast cancer and leukemia .
- The mechanism often involves inducing apoptosis and cell cycle arrest through pathways such as ROS production and modulation of signaling cascades like Notch-AKT .
Antimicrobial Properties
Research has also explored the antimicrobial activity of pyrazolo[3,4-d]pyrimidines. For instance, derivatives showed significant inhibition against bacterial strains, suggesting potential applications in treating infections .
Case Study 1: Inhibition of p38 MAP Kinase
A notable study identified a series of pyrazolo[3,4-d]pyrimidine derivatives that selectively inhibited p38 MAP kinase. The binding affinity was confirmed through X-ray crystallography, revealing critical interactions that enhance selectivity for the target enzyme .
Case Study 2: Anticancer Effects
In vitro studies demonstrated that this compound significantly reduced viability in breast cancer cells by inducing G2/M phase arrest .
Q & A
Q. What are the established synthetic routes for this compound?
The synthesis typically involves multi-step protocols starting with condensation reactions to assemble the pyrazolo[3,4-d]pyrimidin-4-yl core. For example, K₂CO₃ in DMF is commonly used to facilitate nucleophilic substitutions or couplings (e.g., alkylation of pyrazole-thiol intermediates) . Subsequent functionalization of the pentanamide side chain may require amidation or peptide coupling strategies, with purification via normal-phase or amine-phase chromatography .
Q. What analytical methods are critical for structural characterization?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying fluorophenyl and pyrazole ring orientations .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry, with diagnostic shifts for the 4-fluorophenyl group (~7.2–7.8 ppm) and pyrazole protons (~6.5–8.5 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula, especially for halogenated derivatives .
Q. How is purity assessed during synthesis?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. For fluorinated analogs, ¹⁹F NMR can detect residual impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
Advanced Research Questions
Q. How can reaction yields be optimized for fluorophenyl-substituted intermediates?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for fluorophenyl moieties .
- Stoichiometry : Excess fluorophenyl boronic acid (1.2–1.5 eq.) in Suzuki-Miyaura reactions minimizes side products .
- Temperature control : Slow heating (50–60°C) reduces decomposition of thermally sensitive pyrazole intermediates .
Q. How to resolve contradictions in biological activity data across assays?
- Assay replication : Conduct dose-response curves in triplicate to account for variability in cell-based models .
- Orthogonal assays : Pair enzymatic inhibition studies (e.g., kinase assays) with cellular viability tests to confirm target specificity .
- Protein binding analysis : Use SPR (surface plasmon resonance) to quantify compound-target interactions and rule out nonspecific binding .
Q. What computational strategies support SAR (structure-activity relationship) studies?
- Docking simulations : Tools like AutoDock Vina model interactions between the pyrazolo-pyrimidine core and target proteins (e.g., VEGFR-2) .
- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends, particularly for fluorophenyl and pentanamide modifications .
- MD simulations : Assess conformational stability of the compound in aqueous vs. lipid bilayer environments .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for large batches .
- Byproduct management : Optimize reaction times to minimize formation of dehalogenated byproducts (common in fluorophenyl syntheses) .
- Stability testing : Monitor hydrolytic degradation of the pentanamide group under physiological pH (4–8) using LC-MS .
Q. How to validate target engagement in complex biological systems?
- Chemical proteomics : Use clickable analogs (e.g., alkyne-tagged derivatives) to pull down target proteins from lysates .
- PET imaging : Incorporate ¹⁸F isotopes into the fluorophenyl group for in vivo tracking .
- Knockout models : Compare activity in wild-type vs. CRISPR-edited cell lines to confirm on-target effects .
Data Contradiction Analysis Example
Scenario : Conflicting IC₅₀ values in kinase inhibition assays.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
